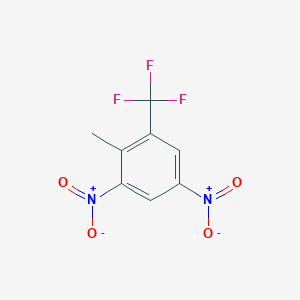

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOMTLHUSOHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene, commonly referred to as a dinitro compound, is of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene involves a two-step process that begins with the nitration of ortho- and para-methylbenzoic acids. The resulting dinitroacids are then reacted with sulfur tetrafluoride to yield the trifluoromethylated products. This synthetic route is advantageous as it produces compounds with properties similar to those of TNT (2,4,6-trinitrotoluene) but without the associated hazards of explosives .

Biological Activity

The biological activity of 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene has been investigated in various studies. Key findings include:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have indicated that it inhibits the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties. Mechanistic studies suggest that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The mechanism by which 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in critical metabolic pathways. This interaction may lead to alterations in gene expression and cellular responses .

Case Studies

Several case studies have been conducted to assess the biological activity and safety profile of 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assay : In a cytotoxicity assay involving cancer cell lines, 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene exhibited dose-dependent cytotoxic effects. The study measured cell viability using MTT assays and found that higher concentrations led to increased cell death .

- Environmental Impact Assessment : An investigation into the environmental impact of this compound revealed its potential toxicity to aquatic organisms. Long-term exposure studies indicated harmful effects on aquatic life, raising concerns about its environmental persistence and bioaccumulation .

Data Table: Biological Activities Overview

Scientific Research Applications

Explosive Research

Due to its structural similarity to TNT (trinitrotoluene), 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene is explored as a safer alternative for explosive research. Its properties allow it to be handled with less risk compared to traditional explosives while retaining similar energetic characteristics .

Pharmaceutical Development

The introduction of trifluoromethyl groups into organic molecules has significant implications in pharmaceutical chemistry. The unique electronic properties of trifluoromethyl groups can enhance the biological activity of compounds, making them more effective as drugs. Research shows that derivatives of this compound can be transformed into nitroindoles, which are valuable in medicinal chemistry .

Environmental Applications

Research indicates that compounds like 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene can be used in environmental studies to assess the degradation pathways of nitroaromatic compounds. Their behavior in various environmental conditions can provide insights into pollution control and remediation strategies .

Case Study 1: Synthesis and Characterization

A study conducted by Petruka et al. (2015) detailed the synthesis of this compound and its transformation into various nitroindoles using the Batcho-Leimgruber method. This research highlighted the efficiency of the synthesis process and the potential applications of the resulting compounds in drug development .

Case Study 2: Explosive Properties

Research exploring the explosive properties of dinitrotoluene derivatives indicated that 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene exhibits promising characteristics as a non-explosive substitute for TNT. This study emphasized the compound's safety profile while maintaining energetic performance comparable to conventional explosives .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₈H₅F₃N₂O₄ (based on ).

- Molar Mass : 250.13 g/mol .

- CAS Number: 1400644-23-6 (listed in ; note conflicting nomenclature in other sources for structurally similar compounds).

- Synthesis : Produced via a two-step protocol:

- Applications : Intermediate in synthesizing nitro-substituted indoles (e.g., 6-nitro-4-(trifluoromethyl)-1H-indole) via the Batcho-Leimgruber protocol .

Comparison with Similar Compounds

Below is a detailed comparison of 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Structural Isomers

2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene

- Differences : Nitro groups at positions 1 and 3 (vs. 1 and 5 in the main compound).

- Synthesis : Derived from para-methylbenzoic acid instead of ortho-methylbenzoic acid .

- Reactivity : Positional isomerism affects electronic distribution, influencing cyclization pathways to form 4-nitro-6-(trifluoromethyl)-1H-indole .

Halogen-Substituted Analogs

2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 392-95-0)

- Molecular Formula : C₇H₂ClF₃N₂O₄ .

- Molecular Weight : 270.55 g/mol .

- Key Differences :

- Chlorine replaces the methyl group at position 2.

- Higher molecular weight and altered steric/electronic properties.

- Applications : Used in pesticides, dyes, and pharmaceuticals .

- Safety : Classified as hazardous (H315: skin irritation; H318: eye damage; H331: toxic if inhaled) .

Functional Group Variants

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

- Differences :

- Single nitro group at position 2; fluorine at position 1.

- Simpler structure with fewer substituents.

- Applications : Superior derivatization reagent for polyamine analysis in food samples due to higher precision and accuracy .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Research Findings

Synthetic Efficiency : The methyl-substituted compound is synthesized in higher yields (≥75%) compared to its chloro analog, attributed to the methyl group’s stabilizing effects during nitration .

Reactivity : The methyl derivative undergoes smoother cyclization to indoles than the chloro variant, likely due to reduced steric hindrance .

Safety Profile : Chloro-substituted analogs exhibit higher toxicity (e.g., H331 hazard) compared to methyl derivatives, limiting their use in consumer-facing applications .

Notes

- CAS Number Discrepancies: lists CAS 1400644-23-6 for the methyl compound, while other sources (e.g., ) reference CAS 392-95-0 for a chloro-substituted analog.

- Environmental Impact : Fluorinated derivatives require specialized disposal due to persistence in ecosystems .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene, and what critical reaction conditions must be optimized?

- Methodology :

- Step 1 : Start with a methyl-substituted benzene derivative. Introduce trifluoromethyl groups via electrophilic substitution using CFCu or CFI under catalytic conditions (e.g., CuI) .

- Step 2 : Sequential nitration at positions 1 and 5. Use mixed acid (HSO/HNO) at 0–5°C to control regioselectivity and avoid over-nitration .

- Critical Conditions : Maintain low temperatures during nitration to prevent decomposition. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure of 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene?

- Methodology :

- NMR : will show a singlet for the CF group (~-60 ppm). reveals deshielded aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm) .

- IR : Strong asymmetric stretching of NO (~1520 cm) and symmetric stretching (~1350 cm). C-F stretching appears at 1100–1200 cm .

- Mass Spectrometry : Molecular ion peak at m/z 270 (M) with fragments at m/z 253 (loss of -NO) and m/z 197 (loss of -CF) .

Advanced Research Questions

Q. What computational methods predict the electronic properties of 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene, and how do these properties influence reactivity?

- Methodology :

- Use Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate electrostatic potential maps. The electron-withdrawing nitro and trifluoromethyl groups create a electron-deficient aromatic ring, directing electrophiles to the para position relative to the methyl group .

- Reactivity Insight : The compound’s low LUMO energy (-3.2 eV) suggests high susceptibility to nucleophilic attack, which can be leveraged in SNAr reactions with amines or thiols .

Q. How do steric and electronic effects of substituents impact the compound’s application in high-energy materials?

- Methodology :

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 285°C, with a sharp exotherm indicating rapid energy release. The CF group enhances thermal stability via steric shielding .

- Detonation Velocity : Calculate using the Kamlet-Jacobs equation. The nitro groups contribute oxygen balance, while the methyl group reduces crystal density (1.7 g/cm), yielding a predicted velocity of ~7500 m/s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.